molecular formula C12H14N2O2S B2807604 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide CAS No. 842970-27-8

3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide

Cat. No. B2807604
CAS RN: 842970-27-8
M. Wt: 250.32
InChI Key: RWPWJKXFSHPIMM-UHFFFAOYSA-N
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Description

The compound “3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide” is a complex organic molecule that contains a furan ring, a thiazole ring, and a propionamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar type of compound, but it contains a nitrogen atom and a sulfur atom. Propionamide is a simple organic compound that contains a carboxamide functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiazole rings, along with the propionamide group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Furan and thiazole rings can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anticancer Activities : A study by Zaki, Al-Gendey, and Abdelhamid (2018) discusses the synthesis of pyridines, thioamides, thiazoles, and other derivatives starting from chalcones, highlighting their significant antimicrobial and anticancer activities. The research emphasizes the efficiency of synthetic routes for these compounds and evaluates their antitumor activity against breast and colon human cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).

  • Synthesis and Reactivity : Aleksandrov et al. (2021) explored the acylation, thioamidation, and further reactions of furan-2-carboxamide derivatives, leading to the synthesis of 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole. This work demonstrates the compound's reactivity towards electrophilic substitution reactions, contributing to the understanding of its chemical properties (Aleksandrov et al., 2021).

  • Chelating Properties : The study by Varde and Acharya (2017) synthesized a ligand derived from furan-2-yl compounds, investigating its chelating properties with transition metals. This research provides insights into potential applications in coordination chemistry and metal ion detection (Varde & Acharya, 2017).

  • Antibacterial and Antifungal Activities : Research by Raol and Acharya (2015) on novel oxadiazole derivatives, including furan-2-yl compounds, discusses their synthesis and evaluation for antibacterial and antifungal activities. This highlights the potential use of these compounds in developing new antimicrobial agents (Raol & Acharya, 2015).

  • Thiol-Thione Tautomerism : Koparır, Çetin, and Cansiz (2005) investigated compounds based on furan-2-carboxylic acid hydrazide, revealing thiol-thione tautomerism in furan-2-yl[1,3,4]oxadiazole-2-thiol derivatives. This study contributes to the understanding of tautomeric equilibria in heterocyclic chemistry (Koparır, Çetin, & Cansiz, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This might include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its potential uses .

properties

IUPAC Name

3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-9-3-4-10(16-9)5-6-11(15)14-12-13-7-8-17-12/h3-4,7-8H,2,5-6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPWJKXFSHPIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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